Comparative GAL1 and GAL2 Receptor Binding Affinity: Galnon TFA vs. Galmic
In direct head-to-head comparative binding studies using membranes prepared from human Bowes melanoma cells (expressing hGalR1) and stably transfected CHO cells (expressing rGalR2), Galnon TFA exhibited significantly higher affinity for both GAL1 and GAL2 receptors compared to the structurally related non-peptide analog Galmic. At hGalR1, Galnon TFA bound with a Ki of 11.7 μM, whereas Galmic required a 2.9-fold higher concentration to achieve equivalent displacement (Ki = 34.2 μM). At rGalR2, Galnon TFA retained measurable affinity (Ki = 34.1 μM), while Galmic displayed virtually no detectable binding (>100 μM) [1].
| Evidence Dimension | Receptor Binding Affinity (Inhibition Constant, Ki) |
|---|---|
| Target Compound Data | hGalR1: Ki = 11.7 μM; rGalR2: Ki = 34.1 μM |
| Comparator Or Baseline | Galmic: hGalR1 Ki = 34.2 μM; rGalR2 Ki > 100 μM (virtually no affinity) |
| Quantified Difference | Galnon TFA exhibits 2.9-fold higher affinity at hGalR1 and measurable GAL2 activation vs. undetectable binding by Galmic |
| Conditions | Radioligand displacement assay; 125I-galanin (0.2 nM) on human Bowes cell (hGalR1) and CHO cell (rGalR2) membranes; compound concentrations 10⁻⁸–10⁻⁴ M; Ki calculated via Prism software |
Why This Matters
This quantifiable difference in receptor subtype engagement directly impacts experimental design: Galnon TFA is required for studies targeting GAL2-mediated pathways (e.g., certain neuropathic pain or metabolic signaling models), whereas Galmic is functionally inert at this receptor subtype.
- [1] Bartfai, T., et al. (2004). Galmic, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests. Proceedings of the National Academy of Sciences, 101(28), 10470-10475. Table 1. View Source
